molecular formula C11H12O4 B8427438 (5-Acetyl-2-hydroxy-phenyl)-acetic acid methyl ester

(5-Acetyl-2-hydroxy-phenyl)-acetic acid methyl ester

Cat. No. B8427438
M. Wt: 208.21 g/mol
InChI Key: OEOVKYCQSLJIDL-UHFFFAOYSA-N
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Patent
US04695648

Procedure details

36 g of methyl 2-methoxy-benzeneacetate and 15.7 g of acetyl chloride are dissolved in 100 ml of methylene chloride, the resultant solution then being added dropwise to a suspension of 100 g of aluminum chloride in 300 ml methylene chloride. The solution is boiled for 5 hours, poured onto ice water and filtered. The crystals are washed with water and methylene chloride.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]([O:12][CH3:13])=[O:11].[C:14](Cl)(=[O:16])[CH3:15].[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[C:14]([C:6]1[CH:7]=[CH:8][C:3]([OH:2])=[C:4]([CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH:5]=1)(=[O:16])[CH3:15] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
COC1=C(C=CC=C1)CC(=O)OC
Name
Quantity
15.7 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The crystals are washed with water and methylene chloride

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(C)(=O)C=1C=CC(=C(C1)CC(=O)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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